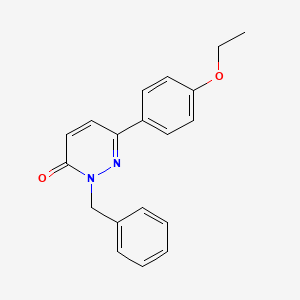

2-benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one

Description

2-Benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a benzyl group at position 2 and a 4-ethoxyphenyl substituent at position 4. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects .

Properties

IUPAC Name |

2-benzyl-6-(4-ethoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-2-23-17-10-8-16(9-11-17)18-12-13-19(22)21(20-18)14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFDBMVYOMVHLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Bromo-N-benzylpyridazin-3(2H)-one

The pyridazinone core is constructed via cyclocondensation of bromomaleic anhydride with benzyl hydrazine. Desymmetrization of 4-bromopyridazine-3,6-dione (3a ) through selective N-alkylation yields 6-bromo-2-benzylpyridazin-3(2H)-one (4a ) (Scheme 1).

- Cyclocondensation : Bromomaleic anhydride (16.95 mmol) and benzyl hydrazine sulfate (16.95 mmol) reflux in water (40 mL, 12 h).

- Desymmetrization : Crude product triturated with ethyl acetate/diethyl ether (1:4) to isolate 3a (68% yield).

- N-Alkylation : 3a treated with benzyl bromide (1.2 eq) in DMF/K2CO3 (80°C, 6 h) affords 4a (72% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield (3a ) | 68% |

| Yield (4a ) | 72% |

| Purity (HPLC) | >98% |

Cross-Coupling with 4-Ethoxyphenylboronic Acid

Microwave-assisted Suzuki-Miyaura coupling installs the 4-ethoxyphenyl group at C6 (Table 1).

- Reaction Setup : 4a (0.230 mmol), 4-ethoxyphenylboronic acid (0.253 mmol), Pd(PPh3)4 (4 mol%), Na2CO3 (2.25 eq) in DME/H2O (3:1, 4 mL).

- Microwave Conditions : 100°C, 20 min, argon atmosphere.

- Workup : Ethyl acetate extraction, column chromatography (hexane/EtOAc 7:3).

Optimization Data :

| Entry | Catalyst Loading | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 2 mol% | 80 | 30 | 58 |

| 2 | 4 mol% | 100 | 20 | 85 |

| 3 | 4 mol% | 120 | 15 | 78 |

Optimal conditions (Entry 2) provide 85% yield of this compound (5a ).

N-Alkylation Strategies for Benzyl Group Installation

Direct Alkylation of Pyridazin-3(2H)-one

Benzylation of 6-(4-ethoxyphenyl)pyridazin-3(2H)-one (6a ) using benzyl bromide under basic conditions achieves moderate yields (Table 2).

- Substrate Preparation : 6a synthesized via cyclocondensation of 4-ethoxyphenylacetic acid with hydrazine hydrate.

- Alkylation : 6a (5 mmol), benzyl bromide (6 mmol), K2CO3 (10 mmol) in DMF (10 mL, 80°C, 8 h).

Performance Data :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 80 | 8 | 65 |

| Cs2CO3 | DMF | 100 | 6 | 72 |

| NaH | THF | 60 | 12 | 58 |

Cs2CO3 in DMF at 100°C maximizes yield (72%) while minimizing byproducts.

Tandem Cyclocondensation-Alkylation Approaches

One-Pot Synthesis from α,β-Unsaturated Ketones

Hydrazine-mediated cyclocondensation of 4-ethoxycinnamaldehyde with benzyl hydrazine forms the pyridazinone core in situ (Scheme 2).

- Cyclocondensation : 4-Ethoxycinnamaldehyde (5 mmol), benzyl hydrazine (5 mmol), HOAc (10 mL), reflux (6 h).

- Oxidation : H2O2 (30%, 2 mL) added dropwise, stirred (2 h).

- Isolation : Precipitation upon cooling, recrystallization (EtOH).

Outcome :

- Yield: 70%

- Purity: 95% (by 1H NMR)

Solvent Effects and Tautomerization Dynamics

The tautomeric equilibrium between pyridazin-3(2H)-one (1 ) and pyridazin-3-ol (2 ) influences reactivity (Scheme 3). Protic solvents (e.g., HOAc) stabilize the keto form (1 ), favoring N-alkylation over O-alkylation.

- ΔG‡ (TS12, gas phase): 42.64 kcal/mol

- ΔG‡ (TS1122, EtOH): 14.66 kcal/mol

These data rationalize the use of HOAc in cyclocondensation steps to suppress undesired tautomerization.

Chemical Reactions Analysis

Types of Reactions: 2-benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridazinone derivatives with oxidized functional groups.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products:

Oxidation: Oxidized pyridazinone derivatives.

Reduction: Reduced forms such as alcohols or amines.

Substitution: Substituted aromatic derivatives with nitro, halogen, or sulfonyl groups.

Scientific Research Applications

2-benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Studied for its potential as an anti-inflammatory, analgesic, and antihypertensive agent.

Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may interact with ion channels or receptors involved in pain and inflammation pathways, contributing to its analgesic and anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of pyridazinone derivatives are highly dependent on substituents at positions 2, 5, and 5. Below is a comparative analysis of structurally related compounds:

Key Observations

Methyl or smaller groups (e.g., in 6h from ) may reduce activity due to weaker hydrophobic interactions .

Position 6 Substituents: Electron-Donating Groups: The 4-ethoxyphenyl group in the target compound provides moderate electron donation, balancing lipophilicity and solubility. This contrasts with polar groups like 3-aminophenyl (6d, ), which may enhance solubility but reduce membrane permeability . Heterocyclic Groups: Pyrazole (16a) or indole (6f, ) substituents introduce hydrogen-bonding capabilities, critical for COX-2 or antiproliferative activity .

Synthetic Approaches: The target compound’s synthesis likely involves condensation of phenylhydrazine with a diketone precursor, followed by functionalization at positions 2 and 6, as seen in analogs (e.g., uses ethanol reflux for cyclization) . Purification methods (e.g., column chromatography in –3) are standard for isolating pyridazinones .

Pharmacological Profiles :

- Antiproliferative Activity : Compounds with trimethoxyphenyl groups (e.g., 6d) show promise in cancer research due to tubulin inhibition, whereas the ethoxyphenyl group’s role remains unexplored .

- COX-2 Selectivity : The pyrazole-substituted 16a (IC₅₀ = 0.24 mM) highlights the importance of heterocyclic moieties in enzyme inhibition, suggesting the target compound’s ethoxyphenyl may lack comparable affinity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-benzyl-6-(4-ethoxyphenyl)pyridazin-3(2H)-one?

- Methodological Answer : The compound can be synthesized via condensation reactions. A typical approach involves reacting a pyridazinone precursor (e.g., 6-(4-substituted-aryl)-4,5-dihydropyridazin-3(2H)-one) with an aldehyde derivative (e.g., benzaldehyde derivatives) in ethanol under basic conditions (e.g., sodium ethoxide). The mixture is stirred at room temperature overnight, acidified with HCl, and purified via recrystallization (90% ethanol) . Modifications to the aryl or benzyl groups require tailored aldehydes and optimized stoichiometry.

Q. How is this compound characterized structurally?

- Methodological Answer : Characterization employs:

- Spectroscopy : H/C NMR to confirm substituent positions and purity.

- Mass Spectrometry (MS) : For molecular weight validation.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., Hirshfeld surface analysis reveals intermolecular interactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Catalysis : Acid/base catalysts (e.g., NaOEt) accelerate condensation .

- Temperature Control : Mild heating (40–60°C) reduces side reactions. Systematic DOE (Design of Experiments) is recommended to balance yield and purity .

Q. What strategies are used to resolve contradictions in reported biological activity data for pyridazinone derivatives?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies:

- Dose-Response Curves : Establish EC/IC values across multiple models.

- Target-Specific Assays : Use fluorescence polarization or SPR to quantify binding affinity to molecular targets (e.g., kinases, GPCRs) .

- Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., 2-(4-chlorobenzyl)-6-aryl derivatives) .

Q. How does the 4-ethoxy group influence the compound’s pharmacodynamic profile compared to other substituents?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Electron-Donating Groups (e.g., -OEt): Enhance metabolic stability and membrane permeability vs. electron-withdrawing groups (e.g., -Cl, -F) .

- Comparative Assays : Substitute the 4-ethoxy group with methyl, methoxy, or halogens and evaluate cytotoxicity, logP, and bioavailability in vitro .

Q. What crystallographic insights explain the stability of this compound?

- Methodological Answer : X-ray diffraction reveals:

- Hydrogen Bonding : Between the pyridazinone carbonyl and adjacent N–H groups stabilizes the lattice .

- Torsional Angles : The dihedral angle between the benzyl and 4-ethoxyphenyl groups affects π-π stacking and solubility .

Q. Can computational models predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations map electron density to predict sites for electrophilic/nucleophilic attacks. For example:

- NBO Analysis : Identifies charge distribution on the pyridazinone ring.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways .

Q. How do structural modifications impact the compound’s metabolic stability in preclinical models?

- Methodological Answer :

- Isotope Labeling : Track metabolites via C-labeled analogs in hepatocyte assays.

- LC-MS/MS : Quantify oxidative metabolites (e.g., hydroxylation at the benzyl or ethoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.